Bienvenue dans la boutique en ligne BenchChem!

3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

This compound is a synthetic small-molecule propanamide featuring a 4-fluoro-3-methylphenyl moiety linked via a methylene bridge to a 3-(pyridin-3-yl)pyrazine core. It shares the molecular formula C₂₀H₁₉FN₄O with the known adenosine A₁ receptor antagonist PQ-69 but possesses a distinct connectivity (InChI Key: WLIAKLNGIGCABX-UHFFFAOYSA-N).

Molecular Formula C20H19FN4O
Molecular Weight 350.397
CAS No. 2176270-00-9
Cat. No. B2362428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide
CAS2176270-00-9
Molecular FormulaC20H19FN4O
Molecular Weight350.397
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F
InChIInChI=1S/C20H19FN4O/c1-14-11-15(4-6-17(14)21)5-7-19(26)25-13-18-20(24-10-9-23-18)16-3-2-8-22-12-16/h2-4,6,8-12H,5,7,13H2,1H3,(H,25,26)
InChIKeyFOECKNRMVGGIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide (CAS 2176270-00-9): Sourcing a Distinct Pyrazinyl-Propanamide Scaffold for Kinase-Focused Discovery


This compound is a synthetic small-molecule propanamide featuring a 4-fluoro-3-methylphenyl moiety linked via a methylene bridge to a 3-(pyridin-3-yl)pyrazine core. It shares the molecular formula C₂₀H₁₉FN₄O with the known adenosine A₁ receptor antagonist PQ-69 but possesses a distinct connectivity (InChI Key: WLIAKLNGIGCABX-UHFFFAOYSA-N) [1]. The compound is registered in ChEMBL (CHEMBL2409128) with no reported bioactivity data, indicating it is an under-characterized scaffold [2]. Its structural context within PDGF receptor kinase inhibitor patent families [3] positions it as a probe candidate for kinase selectivity profiling.

Why 3-(4-Fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide Cannot Be Replaced by In-Class Analogs


Although this compound shares the C₂₀H₁₉FN₄O formula with the adenosine A₁ antagonist PQ-69, its connectivity differs, placing it in a distinct chemical series. Small changes in pyrazine/pyridine substitution patterns can dramatically shift kinase selectivity profiles—a phenomenon well-documented for type II kinase inhibitors [1]. The patent landscape [2] suggests this scaffold was designed for PDGF receptor kinase inhibition, a target distinct from adenosine receptors. Generic substitution with PQ-69 or other formula-matched analogs would introduce unknown off-target pharmacology and invalidate any structure-activity relationship (SAR) conclusions derived from screening campaigns.

Quantitative Differentiation Evidence for 3-(4-Fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide (2176270-00-9)


Structural Divergence from PQ-69: Same Formula, Distinct Scaffold

The target compound (InChI Key: WLIAKLNGIGCABX-UHFFFAOYSA-N) [1] is a connectivity isomer of PQ-69 (CAS 910045-32-8; InChI Key differs) . Despite sharing the molecular formula C₂₀H₁₉FN₄O, the arrangement of the pyrazine-pyridine core versus the fluoro-methylphenyl tail is inverted. This scaffold divergence is critical because PQ-69 is a high-affinity adenosine A₁ receptor antagonist (Ki = 0.96 nM for human A₁) , whereas the target compound's patent context points toward PDGF receptor kinase inhibition [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Physicochemical Property Comparison: Lipophilicity and Permeability Profile

ChEMBL lists computed properties for the target compound: AlogP = 4.59, Polar Surface Area (PSA) = 58.95 Ų, 5 rotatable bonds, 3 H-bond acceptors, 2 H-bond donors, 0 Rule-of-5 violations [1]. These values differ from PQ-69 (AlogP ~3.8, PSA ~70 Ų, estimated) , indicating distinct passive permeability and solubility characteristics. The lower PSA of the target compound suggests enhanced membrane penetration potential relative to PQ-69, which may translate to different cellular pharmacokinetics.

Physicochemical Profiling Drug-likeness ADME Prediction

Patent-Assigned Target Hypothesis: PDGF Receptor Kinase vs. Adenosine Receptor

The target compound falls within the generic scope of patent US20230101484, which claims heterocyclic derivatives as PDGF receptor kinase inhibitors with potential utility in pulmonary hypertension and cancer [1]. In contrast, PQ-69 is documented as a selective adenosine A₁ receptor inverse agonist (Ki = 0.96 nM) with 217-fold selectivity over A₂A (Ki = 208 nM) . This divergence in patent-assigned versus literature-reported pharmacology represents a fundamental selectivity differentiation hypothesis that warrants experimental validation.

Kinase Pharmacology Target Selectivity Patent Analysis

Optimal Application Scenarios for 3-(4-Fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide Based on Evidence


Kinase Selectivity Profiling Panels for PDGFR-Focused Programs

Based on its patent context as a PDGF receptor kinase inhibitor scaffold [1], the compound is suitable for inclusion in kinase selectivity panels where differentiation from adenosine receptor-active analogs (e.g., PQ-69) is desired. Its distinct physicochemical profile (AlogP 4.59, PSA 58.95) [2] supports cell-based assay compatibility.

Negative Control Design for Adenosine A₁ Receptor Assays

Given its structural divergence from the potent A₁ antagonist PQ-69 (Ki = 0.96 nM) , this compound can serve as a matched-pair negative control in adenosine receptor screening, helping researchers confirm that observed activities are scaffold-specific rather than formula-dependent.

Scaffold-Hopping Medicinal Chemistry Campaigns

The compound's unique connectivity (InChI Key: WLIAKLNGIGCABX-UHFFFAOYSA-N) [2] relative to same-formula analogs makes it a valuable starting point for scaffold-hopping exercises aimed at switching target selectivity from GPCRs to kinases while retaining drug-like property space.

Quote Request

Request a Quote for 3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.